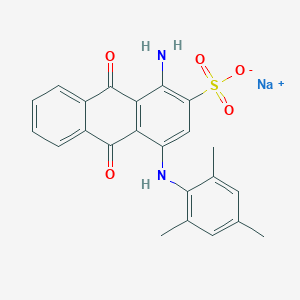
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that is highly reactive and serves as a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
In this reaction, imidazole acts both as a nucleophile and a base .
Industrial Production Methods: The industrial production of carbonyldiimidazole involves the same reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The side product, imidazolium chloride, is removed, and the solvent is evaporated to obtain the crystalline product in approximately 90% yield .
化学反应分析
Types of Reactions: Carbonyldiimidazole undergoes several types of reactions, including:
Amidation: It reacts with amines to form amides.
Esterification: It converts alcohols into esters.
Carbamoylation: It reacts with amines to form carbamates.
Urea Formation: It reacts with amines to form ureas.
Common Reagents and Conditions:
Amidation: Typically involves the reaction of carbonyldiimidazole with an amine under mild conditions.
Esterification: Involves the reaction with an alcohol, often in the presence of a base.
Carbamoylation and Urea Formation: These reactions also involve the use of amines under mild conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carbamates and Ureas: Formed from the reaction with amines.
科学研究应用
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and for the formation of amides, esters, and carbamates.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The reaction proceeds through the formation of an imidazolyl intermediate, which is highly reactive and facilitates the formation of the desired product .
相似化合物的比较
Phosgene: Used in similar reactions but is highly toxic and less convenient to handle.
Thionyl Chloride: Another reagent used for similar purposes but can cause side reactions.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling but can lead to the formation of urea by-products.
Uniqueness: Carbonyldiimidazole is unique due to its ease of handling, high reactivity, and ability to form a wide range of products without the need for harsh reaction conditions. It is also less toxic compared to phosgene and thionyl chloride, making it a safer alternative for laboratory and industrial use .
属性
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
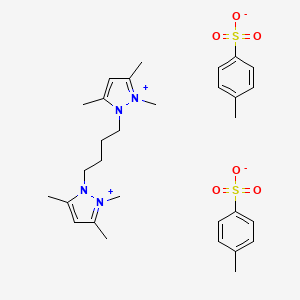

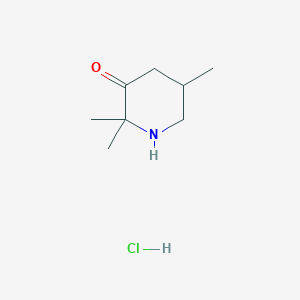
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)

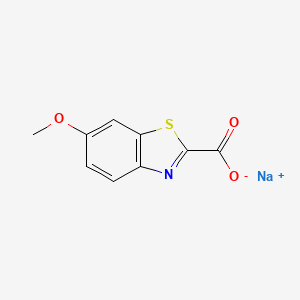
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)

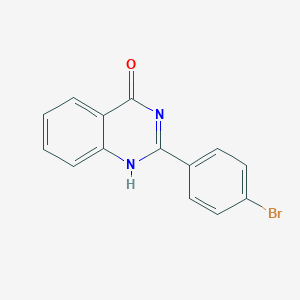
![(2Z)-2-[(3Z)-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone](/img/structure/B7775627.png)
![5-[(4-chloroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7775633.png)
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7775635.png)
![(3Z)-3-[(4-hydroxyanilino)methylidene]pyrrolidine-2,4-dione](/img/structure/B7775642.png)
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)
